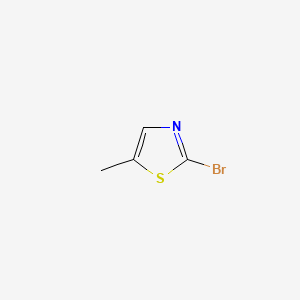

2-Bromo-5-methylthiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPZHYAYNAUKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619852 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-23-1 | |

| Record name | 2-Bromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Methylthiazole and Its Derivatives

Direct Bromination Strategies for Thiazole (B1198619) Rings

Direct bromination of the thiazole core is a primary method for introducing a bromine atom onto the heterocyclic ring. The success and specificity of this approach are heavily influenced by the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiazoles. numberanalytics.com However, the thiazole ring is generally less reactive towards electrophiles compared to other aromatic systems like thiophene (B33073) due to the electron-withdrawing effect of the nitrogen atom. ias.ac.inlookchem.com

The regioselectivity of electrophilic substitution on the thiazole ring is a critical aspect. The electron density distribution in the thiazole ring generally favors electrophilic attack at the C5 position. wikipedia.orgpharmaguideline.com The order of reactivity for electrophilic substitution is typically C5 > C4 > C2. pharmaguideline.com The C2 position is the most acidic and susceptible to deprotonation by strong bases, while the C5 position is the primary site for electrophilic substitution. wikipedia.org The presence of activating groups can further direct the substitution. wikipedia.org For instance, direct bromination of thiazole itself under vapor-phase conditions can yield a mixture of 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in

The presence of a methyl group at the C5 position significantly influences the orientation of bromination. The methyl group is an electron-donating group, which activates the thiazole ring towards electrophilic substitution. When the C5 position is occupied by a methyl group, electrophilic attack is directed to the next most favorable position. Research has shown that the bromination of 5-methylthiazole (B1295346) yields 2-bromo-5-methylthiazole in good yields. ias.ac.in This indicates that the C2 position becomes the preferred site for bromination when the C5 position is blocked.

Conversely, a methyl group at the C2 or C4 position also influences the substitution pattern. 2-Methylthiazole (B1294427) can be brominated to what is presumed to be 2-methyl-5-bromothiazole. ias.ac.in 4-Methylthiazole, on the other hand, is reported to be resistant to bromination under certain conditions but can be nitrated at the C5 position. ias.ac.in

Radical Bromination Techniques

Radical bromination offers an alternative pathway, particularly for the functionalization of alkyl side chains on the thiazole ring. For instance, the synthesis of 2-(bromomethyl)thiazole (B166336) can be achieved through the radical bromination of 2-methylthiazole using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (DBPO) under microwave irradiation. This method specifically targets the methyl group rather than the thiazole ring itself. Another example involves the use of NBS and UV light as a free-radical initiator for the bromination of methyl ester intermediates of thiazoles. nih.gov

Green Chemistry Approaches in Bromothiazole Synthesis

Efforts to develop more environmentally friendly synthetic methods have been applied to the synthesis of thiazole derivatives. synthiaonline.comnih.gov For bromothiazoles, green chemistry approaches focus on minimizing hazardous reagents and solvents. One such method involves the use of glycerin as a recyclable and catalyst-free reaction medium for the condensation of α-bromoketones with thiourea (B124793) compounds to form thiazoles. acgpubs.org While not a direct bromination of the thiazole ring, this approach provides a greener route to thiazole precursors that can then be brominated. The use of one-pot synthesis methods, which reduce the need for intermediate purification steps and minimize solvent waste, is another green chemistry principle being applied. google.com

Multi-Step Synthesis of this compound

Multi-step synthesis provides an alternative and often more controlled route to this compound, especially when direct bromination is not feasible or leads to undesired isomers. A prominent multi-step method is the Sandmeyer reaction, which starts from the readily available 2-amino-5-methylthiazole (B129938). lookchem.comwikipedia.org

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion, using a copper(I) salt catalyst. wikipedia.orgbyjus.com The synthesis of this compound from 2-amino-5-methylthiazole via a Sandmeyer-type reaction is a well-established procedure. lookchem.com Although the preparation of 2-halogenothiazoles from 2-aminothiazole (B372263) derivatives can sometimes result in lower yields, it remains a viable synthetic strategy. ias.ac.in

Another multi-step approach involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thioamide. ijper.orgnih.gov To synthesize this compound using this method, one could envision a pathway starting with the appropriate precursors, followed by a bromination step if the bromine is not incorporated in the initial cyclization. For example, some syntheses involve the cyclization of α-bromoacetophenone derivatives with thiourea, followed by bromination at the 2-position. vulcanchem.com

A reported multi-step synthesis of a derivative, ethyl 2-bromo-4-methylthiazole-5-carboxylate, involved the bromination of ethyl 2-amino-4-methylthiazole-5-carboxylate using hydrogen bromide in the presence of sodium nitrite. researchgate.net This resulting compound can then undergo further reactions to modify the functional groups. researchgate.net

| Method | Starting Material | Key Reagents | Product | Key Features |

| Direct Electrophilic Bromination | 5-Methylthiazole | Bromine | This compound | Good yields; C2 position is brominated. ias.ac.in |

| Sandmeyer Reaction | 2-Amino-5-methylthiazole | NaNO₂, HBr, CuBr | This compound | Multi-step; controlled synthesis from amine precursor. lookchem.comwikipedia.org |

| Radical Bromination (of side chain) | 2-Methylthiazole | NBS, DBPO | 2-(Bromomethyl)thiazole | Selective bromination of the methyl group. |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | - | Substituted thiazole | Builds the thiazole ring; can be followed by bromination. ijper.orgvulcanchem.com |

Cyclization Reactions Utilizing Thioamides or Thioureas

The construction of the thiazole ring, a fundamental step in the synthesis of this compound and its derivatives, is commonly achieved through cyclization reactions. The Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of a compound containing an S-C-N unit, such as a thioamide or thiourea, with an α-halocarbonyl compound. bohrium.combenthamdirect.comtaylorandfrancis.com This [3+2] condensation allows for the strategic introduction of various substituents onto the thiazole core by selecting appropriate starting materials. taylorandfrancis.com

For instance, the reaction between thioamides and α-halo carbonyl compounds is a widely employed and efficient route for thiazole formation. bohrium.combenthamdirect.com Kinetic studies on the ring closure reaction between 3-chloroacetylacetone and thioamides have been conducted to understand the reaction mechanism and the influence of various parameters. benthamdirect.com The reaction is typically second order, and thermodynamic parameters like negative entropy of activation (ΔS*) suggest the formation of a rigid, cyclic transition state from the open-chain reactants. benthamdirect.com Similarly, the condensation of thiourea with α-haloketones or α-haloaldehydes provides a direct pathway to 2-aminothiazoles, which can be precursors for further functionalization. bohrium.comnih.gov

A practical, one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates exemplifies the efficiency of modern Hantzsch-type reactions. This method combines ethyl acetoacetate, N-bromosuccinimide, and a thiourea derivative to yield the desired thiazole, bypassing the need for a traditional two-step process.

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Component | Sulfur-Containing Component | Product Type | Reference |

|---|---|---|---|

| 2-Bromo-1-(4-halophenyl)ethan-1-ones | Thioacetamide | 4-(4-Halophenyl)-2-methylthiazoles | nih.gov |

| 3-Chloroacetylacetone | Thioamides | 2,4-Disubstituted-5-acetylthiazoles | benthamdirect.com |

| α-Haloketones | Thiourea | 2-Aminothiazoles | bohrium.comnih.gov |

| 5-Bromo-2-(bromoacetyl)thiophene | Thioacetamide | 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole | semanticscholar.org |

Post-Cyclization Bromination and Functional Group Interconversions

Following the formation of the 5-methylthiazole ring, the introduction of a bromine atom at the C2-position is a key step. However, direct bromination often occurs at the more electron-rich C5-position. numberanalytics.com Therefore, synthetic strategies frequently involve the bromination of a pre-functionalized thiazole. For example, a common route involves the bromination of 2-aminothiazole derivatives. The synthesis of ethyl-2-bromo-4-methylthiazole-5-carboxylate is achieved by treating 2-amino-4-methylthiazole-5-ethylcarboxylate with hydrogen bromide in the presence of sodium nitrite. researchgate.net

In other cases, sequential bromination can be employed. The synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles starts with a 4-(4-halophenyl)-2-methylthiazole intermediate. nih.gov The C5-position of the thiazole ring is first brominated via an electrophilic substitution reaction with N-bromosuccinimide (NBS). nih.gov Subsequently, the methyl group at the C2-position undergoes a free-radical benzylic bromination, also using NBS but under light irradiation, to yield the dibrominated product. nih.gov

Functional group interconversions are crucial for elaborating the thiazole structure. A synthesized 2-bromo-thiazole ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into an amide. researchgate.net For example, 2-bromo-4-methylthiazole-5-carboxylic acid can be reacted with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide. This amide can then be treated with a Grignard reagent to produce a ketone, such as 1-(2-bromo-4-methylthiazol-5-yl)ethanone, demonstrating the versatility of these intermediates. researchgate.net Another notable interconversion is the reduction of a 5-bromo substituent during an Arbuzov reaction with triethyl phosphite, which can be an unintended but useful transformation. nih.gov

Synthesis of this compound Analogs and Conjugates

Strategies for Introducing Diverse Substituents at Other Ring Positions

The functionalization of the thiazole ring at positions other than C2 and C5 is essential for creating a diverse library of analogs. One powerful method is the lithiation of the thiazole ring, followed by quenching with an electrophile. researchgate.net This approach allows for the introduction of a wide range of functional groups.

For this compound, the C4-position is a primary site for introducing further diversity. Regioselective cross-coupling reactions are particularly effective. For instance, starting with 2,4-dibromothiazole (B130268), a substituent can be selectively introduced at the C2-position via a Pd(0)-catalyzed cross-coupling reaction with alkyl or aryl zinc halides. nih.gov The resulting 2-substituted-4-bromothiazole can then undergo a bromo-lithium exchange at the C4-position. Subsequent transmetalation to zinc or tin creates a nucleophile that can participate in a second cross-coupling reaction, for example, with another equivalent of 2,4-dibromothiazole to build bithiazole structures. nih.gov This stepwise, regioselective approach provides controlled access to complex, polysubstituted thiazoles.

Multi-component reactions also offer an efficient strategy for generating substituted thiazoles in a single step. An efficient, three-component reaction for synthesizing multi-colored emissive isatin (B1672199)–thiazole fluorophores involves the condensation of isatins, thiosemicarbazide, and α-bromoketones. rsc.org This method allows for the variation of substituents on both the isatin and the resulting thiazole motif, showcasing a streamlined approach to structural diversity. rsc.org

Coupling Reactions (e.g., Suzuki, Sonogashira) for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for extending the molecular architecture of this compound, enabling the formation of C-C bonds to attach aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling is frequently used to connect aryl or heteroaryl groups. In a typical procedure, this compound is reacted with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like dioxane. rsc.org This reaction effectively replaces the bromine atom with the aryl substituent, yielding compounds like 5-methyl-2-phenylthiazole. rsc.org This methodology has been applied to synthesize various diarylheteropentalenes and other conjugated systems. researchgate.net

The Sonogashira coupling provides a direct route to alkynyl-substituted thiazoles. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, such as 2-bromothiazole, using a palladium catalyst and a copper(I) co-catalyst. wiley-vch.dewikipedia.org For example, 2-bromothiazole can be coupled with ethynyltoluene in the presence of PdCl₂(PPh₃)₂ and CuI in triethylamine (B128534) to afford 2-(tolyethynyl)thiazole. wiley-vch.de While the reaction is robust for many substrates, the coupling of 2-bromothiazoles can sometimes result in poor yields under certain conditions. researchgate.net Nevertheless, it remains a key method for creating extended π-conjugated systems, which are valuable in materials science. wiley-vch.deresearchgate.net

Table 2: Cross-Coupling Reactions with Bromothiazole Derivatives

| Coupling Reaction | Bromo-Thiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Methyl-2-phenylthiazole | rsc.org |

| Suzuki-Miyaura | 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole | Arylboronic acids | Pd(II)-precatalyst / Cs₂CO₃ | 4-(5-Arylthiophen-2-yl)-2-methyl-1,3-thiazoles | semanticscholar.org |

| Sonogashira | 2-Bromothiazole | Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Tolyethynyl)thiazole | wiley-vch.de |

| Sonogashira | 2-Substituted-4-bromothiazole | Terminal alkynes | Pd(0) / CuI | 2-Substituted-4-alkynylthiazole | nih.gov |

Chemoenzymatic Synthesis of Thiazole Derivatives

Chemoenzymatic synthesis has emerged as a powerful and green strategy for constructing thiazole derivatives under mild conditions. This approach leverages the catalytic activity of enzymes to promote reactions, often with high selectivity and efficiency. mdpi.comnih.gov

A novel one-pot, multicomponent chemoenzymatic synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as the catalyst. mdpi.comresearchgate.net In this process, starting materials such as a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) are combined in the presence of PPT. researchgate.net The enzyme demonstrates significant catalytic activity, facilitating the reaction to produce highly functionalized thiazoles in yields up to 94%. mdpi.comnih.gov The optimal conditions for this transformation were identified as using ethanol (B145695) as the solvent at a temperature of 45 °C. mdpi.com Control experiments confirmed that the enzyme plays a crucial catalytic role in the reaction. researchgate.net

Another study improved upon traditional synthesis methods by using α-amylase from Aspergillus oryzae to catalyze a one-pot multicomponent reaction. analis.com.my This chemoenzymatic approach provides an alternative to harsher chemical methods, aligning with the principles of green chemistry by offering mild reaction conditions and potentially reducing waste. analis.com.my These methods highlight the expanding application of enzymes in organic synthesis for the construction of important heterocyclic scaffolds like thiazoles. mdpi.com

Mechanistic Investigations of 2 Bromo 5 Methylthiazole Reactivity

Nucleophilic Substitution Reactions at the Bromine-Substituted C2 Position

Nucleophilic substitution at the C2 position of 2-bromo-5-methylthiazole typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the ability of the heterocyclic nitrogen and sulfur atoms to stabilize the negative charge of the intermediate complex. The general mechanism involves two key steps: the addition of a nucleophile to the C2 carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the bromide leaving group to restore the aromaticity of the thiazole (B1198619) ring. masterorganicchemistry.com

The kinetics of SNAr reactions on heteroaromatic rings, including thiazoles, are well-documented. For substrates like 2-halothiazoles, the reaction generally follows second-order kinetics, where the rate is dependent on the concentrations of both the thiazole substrate and the nucleophile. rsc.org The rate-determining step is typically the initial nucleophilic attack and the formation of the anionic intermediate, as the subsequent loss of the leaving group is a rapid process. masterorganicchemistry.com

Kinetic data from studies on analogous compounds, such as 2-nitrothiazole (B159308) reacting with various nucleophiles, provide insight into the parameters governing these reactions. rsc.org The presence of electron-withdrawing groups on the thiazole ring, like a nitro group, significantly accelerates the reaction by stabilizing the negatively charged intermediate. While the 5-methyl group in this compound is weakly electron-donating, the inherent electron deficiency of the C2 position in the thiazole ring is sufficient to allow for nucleophilic substitution.

Thermodynamic parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), are influenced by the specific nucleophile and solvent used. For example, reactions involving anionic nucleophiles often have lower activation enthalpies compared to those with neutral nucleophiles due to stronger initial electrostatic attraction.

Table 1: Representative Kinetic and Thermodynamic Data for SNAr Reactions of 2-Halothiazole Analogs

| Substrate Analog | Nucleophile | Solvent | Rate Constant (k) at 25°C (M-1s-1) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|---|---|---|

| 2-Nitrothiazole | Methoxide | Methanol | 1.2 x 10-2 | 55 | -60 |

| 2-Nitrothiazole | Piperidine | Methanol | 4.5 x 10-4 | 68 | -75 |

| 2-Chlorobenzothiazole | Propylamine | Toluene | (Qualitatively slower than nitro-activated) | Not Reported | Not Reported |

Note: Data is illustrative, based on kinetic studies of analogous thiazole compounds. rsc.orgcore.ac.uk Actual values for this compound may vary.

Nucleophile: The properties of the incoming nucleophile are critical.

Electronic Properties: Stronger nucleophiles, particularly those with a negative charge (e.g., alkoxides, thiolates), react faster than neutral ones (e.g., amines, alcohols). pressbooks.pub The nucleophilicity is related to the availability of the lone pair of electrons for bond formation.

Steric Properties: The rate of nucleophilic attack can be sensitive to steric hindrance. Bulky nucleophiles may react more slowly due to steric repulsion with the thiazole ring and the 5-methyl group. reddit.comreddit.com This effect becomes more pronounced if the nucleophile itself is sterically demanding, which can raise the energy of the transition state for the addition step. researchgate.netnih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-S bond formation. Palladium and nickel complexes are the most common catalysts for these transformations. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. csbsju.edu

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II)-thiazolyl complex. nih.gov This step is often rate-limiting. The subsequent transmetalation step involves the transfer of the organic group from the boron atom (activated by a base) to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov For thiazole-containing substrates, the ring nitrogen can coordinate to the palladium center, potentially facilitating the oxidative addition step. nih.gov

Heck Reaction: This reaction involves the coupling of this compound with an alkene. wikipedia.org The mechanism also starts with the oxidative addition of the C-Br bond to Pd(0). youtube.comsouthasiacommons.net The resulting Pd(II) complex then coordinates to the alkene, followed by migratory insertion of the alkene into the Pd-C bond. wikipedia.org Finally, a β-hydride elimination step forms the double bond in the product and generates a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. wikipedia.org

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net The palladium cycle is similar to the Suzuki reaction, involving oxidative addition and reductive elimination . The copper co-catalyst facilitates the transmetalation step by forming a copper acetylide intermediate, which then transfers the alkynyl group to the Pd(II) complex. nih.gov Copper-free Sonogashira protocols are also known.

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Step 1 | Step 2 | Step 3 | Key Intermediate |

|---|---|---|---|---|

| Suzuki | Oxidative Addition | Transmetalation | Reductive Elimination | (Thiazolyl)Pd(II)(L)2(Aryl/Alkyl) |

| Heck | Oxidative Addition | Migratory Insertion | β-Hydride Elimination | (Thiazolyl)Pd(II)(L)2(Alkene) |

| Sonogashira | Oxidative Addition | Transmetalation | Reductive Elimination | (Thiazolyl)Pd(II)(L)2(Alkynyl) |

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nih.gov The mechanistic pathways for nickel catalysis can be more complex and varied than those for palladium. While Ni(0)/Ni(II) catalytic cycles analogous to palladium are common, nickel can also readily access Ni(I) and Ni(III) oxidation states, opening up pathways involving single-electron transfer (SET) and radical intermediates. researchgate.netsquarespace.comsemanticscholar.org

For a substrate like this compound, a typical Ni(0)/Ni(II) cycle would involve:

Oxidative Addition: A Ni(0) complex reacts with this compound to form a (Thiazolyl)Ni(II)(Br) species.

Transmetalation: The organic group from a nucleophilic partner (e.g., an organozinc or Grignard reagent) is transferred to the nickel center.

Reductive Elimination: The two organic groups couple, forming the product and regenerating the Ni(0) catalyst.

Mechanistic studies have shown that in some nickel-catalyzed Suzuki-Miyaura reactions, the formation of off-cycle Ni(I) species can occur, which may be detrimental to the catalytic efficiency. lsu.edu The choice of ligand is crucial in stabilizing the active nickel species and preventing catalyst deactivation. researchgate.net

The efficiency and selectivity of cross-coupling reactions are highly dependent on the design of the catalyst system, particularly the ligands coordinated to the metal center.

Mechanistic Pathways: The rate-limiting step in palladium-catalyzed couplings of aryl bromides is often the oxidative addition. nih.govnih.gov The mechanism of this step can vary, with possibilities including a concerted three-centered transition state or a more polar SNAr-like pathway, depending on the electronic nature of the substrate and the catalyst. chemrxiv.org For electron-rich heteroaromatics, oxidative addition can be slow, requiring specialized catalysts.

Catalyst and Ligand Design: The rational design of catalysts aims to accelerate the rate-limiting step and suppress side reactions. For palladium catalysis, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often employed. youtube.com These ligands promote the formation of monoligated, highly reactive Pd(0) species, which readily undergo oxidative addition. They also facilitate the reductive elimination step. nih.govnih.gov The development of stable Pd(II) precatalysts, which are easily activated to the catalytic Pd(0) species under reaction conditions, has also been a major advance, improving the reliability and reproducibility of these reactions. nih.govbohrium.com In nickel catalysis, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective for challenging substrates by stabilizing the key intermediates in the catalytic cycle. lsu.edu

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com For this compound, the reaction's progress is dictated by the electronic properties of the heterocyclic thiazole ring and the influence of its substituents. The thiazole ring is an aromatic, five-membered heterocycle containing both sulfur and nitrogen atoms. guidechem.com This structure gives it a unique reactivity profile compared to simple benzene (B151609) derivatives.

The rate of electrophilic aromatic substitution is highly sensitive to the electron density of the aromatic ring. Groups that withdraw electron density deactivate the ring, making it less nucleophilic and slowing the rate of reaction compared to benzene. masterorganicchemistry.com The this compound ring system is influenced by several factors that contribute to a degree of deactivation.

The thiazole ring itself, due to the presence of the electronegative nitrogen and sulfur atoms, has a lower electron density than benzene. Furthermore, the bromine atom at the C2 position is a deactivating substituent. masterorganicchemistry.com While halogens possess lone pairs that can be donated via resonance (a pi-donating effect), their strong electronegativity leads to a powerful electron-withdrawing inductive effect (a sigma-accepting effect). masterorganicchemistry.com In the case of halogens like bromine, the inductive effect outweighs the resonance effect, leading to a net decrease in the ring's electron density and thus, a deactivation towards electrophilic attack. masterorganicchemistry.com

Table 1: Influence of Substituents on Aromatic Ring Reactivity in EAS

| Substituent | Classification | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -Br (Bromo) | Deactivating | Decreases rate | Ortho, Para |

| -CH₃ (Methyl) | Activating | Increases rate | Ortho, Para |

| Thiazole Ring | Aromatic Heterocycle | Generally less reactive than benzene | Varies by position |

When an electrophilic substitution reaction occurs on a substituted aromatic ring, the position of the new substituent is not random. The existing groups on the ring direct the incoming electrophile to specific positions. youtube.com In this compound, the directing effects of both the bromo and methyl groups, as well as the inherent reactivity of the thiazole ring positions, must be considered.

The only available position for substitution on the this compound ring is the C4 position. Both the C2 and C5 positions are already substituted. Therefore, electrophilic aromatic substitution, if it occurs, will be highly site-selective for the C4 position.

The directing influences of the substituents can be analyzed to understand the favorability of this substitution.

Bromo Group (-Br) at C2: Halogens are ortho, para-directors. masterorganicchemistry.com In the thiazole ring, the position "ortho" to C2 is C3 (occupied by Nitrogen) and the position "meta" is C4, while C5 is "para". The bromo group would therefore direct an incoming electrophile towards the C5 position, which is already occupied.

Methyl Group (-CH₃) at C5: Alkyl groups are also ortho, para-directors. The position "ortho" to C5 is C4. The methyl group strongly directs the incoming electrophile to the C4 position.

The directing effects of the two substituents are therefore in partial conflict. However, the powerful activating and ortho-directing nature of the methyl group at C5 strongly favors substitution at the adjacent and sterically accessible C4 position. This makes the C4 position the predicted site of electrophilic attack. Theoretical and experimental studies on similar substituted aromatic systems confirm that the interplay of activating and deactivating groups, along with steric factors, determines the ultimate regiochemical outcome. nih.govmsu.edu

Role as an Enzyme Inhibitor and Catalyst in Organic Reactions

Beyond its role as a synthetic intermediate, this compound and its derivatives are subjects of research for their biochemical and catalytic activities. alfa-chemical.com

The thiazole moiety is a structural component in many biologically active compounds and pharmaceuticals. nih.gov Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, the parent compound, 2-bromo-5-methyl-1,3-thiazole, has been shown to inhibit the enzyme acetylcholinesterase. biosynth.com Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key mechanism for various therapeutic agents. The specific substitution pattern of the thiazole ring is crucial for its ability to bind to and inhibit the activity of specific enzymes, a fundamental strategy in drug development. Thiazole-containing compounds are often explored for their potential to inhibit a range of enzymes, including kinases like HSET (KIFC1). nih.gov

In the realm of synthetic chemistry, this compound serves not only as a building block but also finds application as a catalyst in organic reactions. alfa-chemical.com The presence of the halogen atom provides a reactive site for various transformations, particularly in cross-coupling reactions where it can be used to form new carbon-carbon or carbon-heteroatom bonds. The unique electronic and structural features of the thiazole ring can also contribute to its catalytic activity, enabling it to facilitate specific chemical transformations.

Table 2: Investigated Roles of this compound

| Area of Application | Specific Role | Example/Context |

|---|---|---|

| Biochemistry | Enzyme Inhibitor | Inhibition of acetylcholinesterase biosynth.com |

| Organic Synthesis | Catalyst | Used as a catalyst for organic reactions alfa-chemical.com |

| Organic Synthesis | Synthetic Intermediate | A versatile building block for pharmaceuticals and agrochemicals guidechem.com |

Advanced Spectroscopic and Computational Analysis of 2 Bromo 5 Methylthiazole and Its Derivatives

Elucidation of Molecular Structure

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-5-methylthiazole, ¹H-NMR and ¹³C-NMR spectra provide definitive evidence for its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals. The methyl protons (-CH₃) typically appear as a singlet in the upfield region, while the single proton on the thiazole (B1198619) ring (C4-H) appears as a singlet in the aromatic region. In related thiazole derivatives, the thiazole proton signal is observed between 7.20 and 7.80 ppm, and the methyl proton signals are seen around 2.39 ppm. nih.govacs.org

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, three signals are anticipated for the thiazole ring carbons and one for the methyl carbon. The carbon atom bonded to the bromine (C2) is expected to be significantly downfield. In similar thiazole derivatives, methyl carbon signals resonate in the range of 14.31–14.56 ppm. nih.govacs.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.4 | Singlet |

| ¹H | C4-H | ~7.5 | Singlet |

| ¹³C | -CH₃ | ~12-15 | Quartet (in coupled spectrum) |

| ¹³C | C5 | ~130-135 | Singlet (in decoupled spectrum) |

| ¹³C | C4 | ~140-145 | Doublet (in coupled spectrum) |

| ¹³C | C2 | ~145-150 | Singlet (in decoupled spectrum) |

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands confirming its structural features.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching from the thiazole ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C stretching: The thiazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br stretching: The vibration associated with the carbon-bromine bond typically appears in the fingerprint region, usually between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| Thiazole Ring (C=N, C=C) | Stretching | 1600 - 1450 |

| C-H | Bending | 1470 - 1350 |

| C-Br | Stretching | 600 - 500 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The mass spectrum of this compound (C₄H₄BrNS) has a calculated molecular weight of approximately 178.05 g/mol . scbt.com A key feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). miamioh.edu

Common fragmentation pathways for thiazole derivatives involve the cleavage of the ring or the loss of substituents. For this compound, expected fragmentation includes the loss of a bromine radical (M-Br) or a methyl radical (M-CH₃). Further fragmentation of the thiazole ring can also occur.

| m/z | Ion | Notes |

|---|---|---|

| 177/179 | [C₄H₄BrNS]⁺ | Molecular ion (M⁺) and M+2 peaks, characteristic of a bromine-containing compound. |

| 98 | [C₄H₄NS]⁺ | Loss of bromine radical ([M-Br]⁺). |

| 162/164 | [C₃HBrNS]⁺ | Loss of methyl radical ([M-CH₃]⁺). |

While a specific crystal structure for this compound is not prominently available, X-ray diffraction studies on closely related thiazole derivatives provide valuable structural insights. nih.govacs.orgnih.govmdpi.com These studies consistently show that the thiazole ring is planar. researchgate.net In the solid state, molecules of thiazole derivatives often arrange in a stacked fashion due to π-π interactions between the aromatic rings. researchgate.net The bond lengths and angles within the thiazole ring are characteristic of its aromatic nature. For instance, single-crystal X-ray analysis of various derivatives confirms the geometry and allows for precise measurement of parameters such as the C-S, C-N, and C-C bond lengths, which are intermediate between single and double bonds. nih.govmdpi.com This planarity and the potential for intermolecular interactions are critical for understanding the material's properties and its interactions in a biological or chemical system.

Computational Chemistry and Theoretical Studies

Theoretical calculations, particularly those using Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the electronic properties and reactivity of molecules.

DFT calculations are widely used to model the electronic structure of thiazole derivatives. researchgate.netmdpi.com These studies typically involve optimizing the molecular geometry and calculating various electronic descriptors.

Electronic Structure: For this compound, DFT can be used to map the distribution of electron density. The electronegative bromine and nitrogen atoms create regions of negative electrostatic potential, while the sulfur atom is often found to be more electropositive. nih.gov The methyl group acts as a weak electron-donating group, influencing the charge distribution on the ring.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In many thiazole derivatives, the HOMO and LUMO are primarily localized over the thiazole ring. nih.govmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov The presence of the electron-withdrawing bromine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's electronic transitions and reactivity profile.

Reactivity Descriptors: DFT calculations can predict sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. For thiazoles, the nitrogen atom is typically a site of negative potential.

These computational models provide a theoretical framework that aids in the interpretation of experimental results and predicts the chemical behavior of this compound and its derivatives.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein. These studies are crucial in drug discovery for identifying potential therapeutic targets and elucidating mechanisms of action.

Research on various thiazole derivatives has demonstrated their potential to interact with a wide range of biological targets. For instance, novel thiazole derivatives have been docked against microbial proteins to explore their antimicrobial potential. doaj.org In one study, synthesized di-, tri-, and tetrathiazole compounds, originating from a precursor related to 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, were evaluated for their antimicrobial activity, with molecular docking studies supporting the biological findings. doaj.orgnih.gov

In the context of anti-inflammatory research, derivatives of 5-methylthiazole (B1295346) have been investigated as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com Molecular docking simulations indicated that these compounds exhibited better docking scores against the COX-1 drug target compared to COX-2 and lipoxygenase (LOX), suggesting a degree of selectivity. mdpi.comnih.gov The key interactions often involve hydrogen bonding and hydrophobic interactions with specific amino acid residues within the active site of the target protein. For example, the interaction with Arg120 was identified as a determinant for the activity of 5-methylthiazole thiazolidinone conjugates against COX-1. mdpi.com

Furthermore, thiazole-based compounds have been explored for their anticancer properties. Molecular docking studies of novel thiazolyl-thiazole derivatives against hepatocellular carcinoma targets have revealed promising antitumor activity, with some compounds showing interactions and binding affinities comparable to the standard drug doxorubicin. nih.gov Similarly, other studies have docked thiazole derivatives against key proteins involved in cancer progression, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). researchgate.net

The insights gained from these molecular docking studies are instrumental in understanding the structural basis for the biological activity of thiazole derivatives and can guide the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

| Derivative Class | Target Protein | Key Findings |

| Di- and Trithiazoles | Pathogen Proteins | High antimicrobial activity, supported by docking simulations. doaj.org |

| 5-Methylthiazole-Thiazolidinones | Cyclooxygenase-1 (COX-1) | Better docking scores against COX-1 than COX-2, with Arg120 being a key interacting residue. mdpi.com |

| Thiazolyl-Thiazoles | Hepatocellular Carcinoma Targets | Promising antitumor activity with comparable binding to doxorubicin. nih.gov |

| Hydrazinyl-Thiazolones | Aromatase, EGFR, CDK2, Bcl-2 | Potential interactions with key cancer-related proteins. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. This computational method simulates the movement of atoms and molecules, allowing for the study of the physical basis of the structure and function of biomolecules. MD simulations can offer deeper insights into the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that may occur upon binding.

While specific MD simulation studies on this compound were not found, research on related thiazole derivatives highlights the utility of this technique. For example, MD simulations have been employed to investigate the binding mechanism of 2-aminothiazole (B372263) inhibitors to cyclin-dependent kinase 5 (CDK5). nih.gov These simulations, in conjunction with binding free energy analysis, helped to elucidate the differences in binding affinities among a series of inhibitors. The study revealed the importance of hydrogen bonding with residues like Cys83 and van der Waals interactions, particularly with Ile10, in determining the bioactivity of the inhibitors. nih.gov

Such studies demonstrate how MD simulations can complement molecular docking by refining the docked poses, predicting binding free energies, and providing a more realistic representation of the molecular interactions in a physiological environment. The application of MD simulations to this compound derivatives could similarly provide valuable information on their binding stability and dynamics with various biological targets, thereby aiding in the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on various classes of thiazole derivatives, demonstrating the broad applicability of this approach. For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors was performed to develop anti-inflammatory drugs. laccei.org The resulting model showed a good correlation between the molecular descriptors and the biological activity, indicating its potential for predicting the activity of new compounds. laccei.org

In another study, QSAR modeling was carried out on thiazole analogues as α-glucosidase inhibitors. researchgate.net The developed model exhibited good statistical fitness and predictive ability, suggesting its utility in designing novel α-glucosidase inhibitors with improved potency. researchgate.net The descriptors used in these models often relate to the electronic, steric, and hydrophobic properties of the molecules.

Furthermore, a QSAR study of thiazole derivatives as inhibitors of the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) was conducted using statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN). imist.ma The study identified key descriptors like molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) as being important for the inhibitory activity. imist.ma The developed models showed satisfactory performance in both internal and external validation. imist.ma

| Thiazole Derivative Class | Biological Activity | QSAR Model Type | Key Descriptors/Findings |

| 5-Lipoxygenase Inhibitors | Anti-inflammatory | 2D-QSAR | Good correlation coefficient and predictive ability for inhibitory activity. laccei.org |

| α-Glucosidase Inhibitors | Antidiabetic | QSAR | Statistically fit model for predicting α-glucosidase inhibition. researchgate.net |

| PIN1 Inhibitors | Anticancer | 2D-QSAR (MLR, ANN) | Important descriptors included MR, LogP, and ELUMO; models showed good predictive power. imist.ma |

Research Applications of 2 Bromo 5 Methylthiazole in Medicinal Chemistry and Drug Discovery

Exploration in Therapeutic Agent Development

Antimicrobial Research

Antitubercular Activity

Direct studies evaluating the antitubercular activity of 2-Bromo-5-methylthiazole against Mycobacterium tuberculosis are not extensively documented in publicly available research. The compound is, however, utilized as a precursor in the synthesis of more complex molecules that are then screened for antimycobacterial properties. For instance, it serves as a starting material for creating novel thiazole-containing compounds which are subsequently investigated for their potential to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. This suggests that the this compound scaffold is of interest in the development of new antitubercular agents, even though its own specific activity is not well-characterized.

Anti-inflammatory Agent Development

Similar to its application in other areas of medicinal chemistry, this compound serves as a foundational structure for the synthesis of potential anti-inflammatory agents rather than being studied for its own anti-inflammatory properties.

Direct studies on the inhibition of cyclooxygenase (COX) enzymes by this compound are not found in the primary scientific literature. While the thiazole (B1198619) moiety is present in various known COX inhibitors, the specific inhibitory activity of this compound has not been a focus of published research.

Antiviral Applications

The thiazole nucleus is a key component in several compounds with significant antiviral activity. nih.govtandfonline.com Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C (HBV, HCV), and human immunodeficiency virus (HIV). tandfonline.comtandfonline.com The FDA-approved anti-HIV drug Ritonavir, for instance, contains a thiazole ring, underscoring the importance of this scaffold in antiviral drug design. tandfonline.comresearchgate.net

Research has focused on designing novel thiazole-based compounds that target various stages of the viral life cycle. For example, a series of pyrrolopyrimidine derivatives bearing a thiazole moiety displayed potent antiviral effects against HBV. tandfonline.com Similarly, benzothiazole (B30560) derivatives have been synthesized and shown to have activity against influenza A (H1N1 and H3N2) and influenza B viruses. tandfonline.com The versatility of the thiazole ring allows for structural modifications to optimize activity against specific viral targets, such as viral proteases or polymerases. For example, in a study designing potential SARS-CoV-2 protease inhibitors, the 2-nitro-thiazole segment of the parent compound nitazoxanide (B1678950) was replaced with structures including 5-(bromo or methyl)thiazole. nih.gov This highlights the direct relevance of the this compound scaffold in the search for new antiviral agents.

| Virus Targeted | Thiazole Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Hepatitis B Virus (HBV) | Pyrrolopyrimidine derivatives with a thiazole moiety | Most compounds displayed potent (EC50 < 0.1 μΜ) or moderate (EC50 0.1–0.4 μΜ) antiviral effect. | tandfonline.com |

| Influenza A (H1N1, H3N2), Influenza B | Benzo[d]thiazole derivatives | Displayed high antiviral activities with EC50 values in the low micromolar range. | tandfonline.com |

| Human Immunodeficiency Virus (HIV) | Ritonavir (contains a thiazole ring) | An established antiretroviral drug used in the treatment of HIV/AIDS. | tandfonline.comresearchgate.net |

| SARS-CoV-2 | Cinnamamide-thiazole conjugates | Structural modifications, including 5-(bromo or methyl)thiazole, were explored as potential protease inhibitors. | nih.gov |

Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive, Antiallergic)

Beyond antidiabetic and antiviral research, derivatives of this compound are scaffolds for agents with other important pharmacological properties. The thiazole ring's versatility allows it to be incorporated into molecules targeting the central nervous system, cardiovascular system, and immune responses. globalresearchonline.netdergipark.org.tr

Anticonvulsant Activity: Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. tandfonline.com Thiazole derivatives have emerged as a promising class of compounds in this area. researchgate.netptfarm.pl For example, a study of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles found that compounds with bromo-substituents on the phenyl ring at the 4-position of the thiazole demonstrated significant anticonvulsant activity in a pentylenetetrazole (PTZ) mouse model, with some having median effective doses (ED50) up to seven times lower than the reference drug ethosuximide. tandfonline.com Another study identified a 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino) derivative with high anticonvulsant activity in both the maximal electroshock seizure (MES) and PTZ models. tandfonline.com

Antihypertensive Activity: Thiazole derivatives have also been investigated for their potential to treat hypertension. clockss.orgnih.gov A study focused on synthesizing thiazole derivatives bearing a pyrazole (B372694) moiety found that many of the synthesized compounds exhibited good antihypertensive α-blocking activity with low toxicity when compared to the standard drug Minoxidil. clockss.orgresearchgate.net Another series of 1-(4-aryl-2-thiazolyl)-3-aryl-5-(3-pyridyl)-2-pyrazolines was synthesized and tested, with several compounds showing significant antihypertensive effects in rats. nih.gov

Antiallergic Activity: The thiazole scaffold is present in compounds that have been investigated for a range of biological activities, including antiallergic properties. globalresearchonline.netdergipark.org.trresearchgate.net Research on 2-aminothiazole (B372263) derivatives has indicated their potential for antiallergic applications, among other effects. mdpi.com The development of new antiallergic agents often involves modifying core heterocyclic structures like thiazole to optimize interactions with biological targets such as histamine (B1213489) receptors.

| Pharmacological Activity | Thiazole Derivative Example/Class | Key Research Finding | Reference |

|---|---|---|---|

| Anticonvulsant | Cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles | Compounds with F, Cl, and Br substituents showed significant activity in the PTZ model with ED50 ≤ 20 mg/kg. | tandfonline.com |

| Antihypertensive | Thiazole derivatives bearing a pyrazole moiety | Many compounds exhibited good antihypertensive α-blocking activity with low toxicity. | clockss.org |

| Antiallergic | General 2-aminothiazole derivatives | Literature indicates that 2-aminothiazole derivatives exhibit potential antiallergic properties. | mdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiazole derivatives, SAR studies help to identify the key structural features required for potency and selectivity, guiding the design of more effective and safer drugs.

Impact of Bromine and Methyl Substituents on Biological Activity

The substituents on the thiazole ring play a critical role in determining the pharmacological profile of the molecule. The bromine atom at the 2-position and the methyl group at the 5-position of this compound are expected to significantly influence its reactivity and interactions with biological targets.

The methyl group at the 5-position is an electron-donating group. globalresearchonline.net It can increase the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net From a steric perspective, the methyl group can provide a point of hydrophobic interaction with a biological target or, conversely, cause steric hindrance that prevents binding. The methyl group's influence is also context-dependent. For instance, in a series of anti-inflammatory 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the methylthiazole moiety was a core component of compounds that showed good activity. nih.gov

Modulating Thiazole Derivatives for Enhanced Selectivity and Reduced Toxicity

A primary goal of medicinal chemistry is to design compounds with high selectivity for their intended target, thereby minimizing off-target effects and associated toxicity. The thiazole scaffold provides a versatile platform for such optimization. nih.gov By systematically modifying the substituents on the thiazole ring and any attached side chains, researchers can fine-tune the pharmacological properties of the resulting molecules.

One approach involves varying substitutions on different parts of the molecule to improve the activity and toxicity profile. For example, in a study aimed at developing inhibitors of metastatic cancer cell migration, researchers synthesized 63 thiazole derivatives by varying the substitution on the thiazole nitrogen, changing the linker structure, and modifying other groups on both the thiazole and phenyl rings. acs.org This systematic modification led to the discovery of more potent and potentially less toxic compounds. acs.org

Another strategy is the principle of molecular hybridization, where two or more pharmacophores are combined into a single molecule. nih.gov This can lead to compounds with improved activity profiles or novel mechanisms of action. For instance, thiazolidinone derivatives were designed by introducing different arylidene substituents at the 5-position to modulate physicochemical properties like hydrophobicity, which can be crucial for improving selectivity and reducing side effects. nih.gov Reducing toxicity is paramount; for example, while some potent thiazole-containing compounds have been developed, issues like hepatotoxicity in earlier drugs have driven the search for safer alternatives. acs.org By carefully selecting and positioning substituents, it is possible to design thiazole derivatives that retain or exceed the desired therapeutic activity while exhibiting a significantly improved safety profile.

Emerging Research Areas and Future Directions

Development of Novel Materials with Unique Electronic and Optical Properties

The thiazole (B1198619) ring, a key structural feature of 2-bromo-5-methylthiazole, is an electron-rich heterocyclic system that imparts valuable electronic properties. This has led to investigations into its use as a fundamental building block for novel organic materials. Researchers are exploring the integration of the this compound unit into larger polymeric and macromolecular structures to create materials with tailored electronic and optical characteristics.

One area of focus is the development of conductive polymers. Thiophene (B33073) derivatives, which are structurally similar to thiazoles, have been used to create water-soluble polymers for applications in hybrid solar cells. mdpi.com This precedent suggests that polymers incorporating the this compound moiety could also exhibit interesting conductive properties. The bromine atom provides a reactive handle for polymerization reactions, such as cross-coupling, allowing for the systematic construction of conjugated polymer backbones. The electronic nature of these polymers can be further tuned by the methyl group and by derivatization at other positions.

The potential applications for such materials are broad, spanning from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to advanced coatings and sensors. mdpi.com The ability to fine-tune the material's properties through chemical synthesis could lead to the creation of functionally graded materials and advanced coating architectures. mdpi.com

Table 1: Potential Applications of Materials Derived from this compound

| Potential Application | Desired Property | Role of this compound |

| Organic Electronics (OLEDs, OFETs) | Charge transport, Luminescence | Forms part of the conjugated polymer backbone |

| Sensors | Selective binding, Signal transduction | Functionalized scaffold for detecting specific analytes |

| Advanced Coatings | Corrosion resistance, Anti-fouling | Component of protective polymer films |

| Photovoltaics | Light absorption, Exciton dissociation | Building block for organic solar cell materials |

Applications in Proteomics Research

This compound has been identified as a useful compound for proteomics research. scbt.com Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and identifying new drug targets. In this context, small molecules like this compound can be used as chemical probes to interact with and identify specific proteins within a complex biological sample. eurekalert.org

The reactivity of the bromine atom on the thiazole ring allows for covalent modification of proteins, often at specific amino acid residues like cysteine. By designing probes based on the this compound scaffold, researchers can "fish" for proteins that bind to this particular chemical structure. This can help in target identification for new drug candidates. For instance, if a compound series shows promising biological activity, a probe derived from this compound could be used to pinpoint the exact protein or proteins responsible for that effect, thereby improving the accuracy of target identification. eurekalert.org

Advanced Catalyst Design Utilizing this compound Scaffolds

The field of catalysis is increasingly focused on the design of highly specific and efficient catalysts, particularly for applications in chemical biology and complex molecule synthesis. The structure of this compound makes it an attractive scaffold for the development of novel ligands for transition metal catalysts. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, while the bromo and methyl groups provide sites for further modification to fine-tune the catalyst's steric and electronic properties.

This approach is central to the development of bioorthogonal catalysts, which are designed to perform specific chemical reactions within living systems without interfering with native biological processes. nih.gov Scaffolds based on this compound could be used to create ligands that encapsulate and stabilize a metal catalyst, protecting it from degradation and controlling its reactivity. nih.gov By attaching targeting molecules or other functionalities, these catalyst systems could be directed to specific locations within a cell, enabling site-specific chemical transformations. This opens up new possibilities for targeted drug activation and in-situ synthesis of therapeutic agents. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Design

The process of drug discovery is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activity to predict the properties of new molecules, thereby accelerating the design of novel therapeutics. infontd.org

This compound, as a fragment and starting material, is a relevant entity within these computational models. AI algorithms can use its structural information to:

Predict Bioactivity: ML models can be trained to recognize the structural features of the thiazole ring and predict its likely interaction with various protein targets. nih.gov

De Novo Design: Generative AI models can use fragments like this compound as starting points to design entirely new molecules with desired properties, optimized for binding to a specific disease target. mdpi.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives of this compound, helping to prioritize which compounds to synthesize and test in the lab. pnrjournal.com

By integrating the known chemistry of this compound with powerful predictive models, researchers can more efficiently explore chemical space and focus resources on compounds with the highest probability of success. nih.gov

Sustainable Synthesis and Biocatalysis Approaches

There is a growing emphasis in the chemical industry on developing "green" and sustainable manufacturing processes. drpress.org This involves minimizing waste, reducing energy consumption, and using renewable resources. Biocatalysis, the use of enzymes to perform chemical reactions, is a key technology in this effort. dtu.dk

Research is being directed towards developing biocatalytic methods for the synthesis of this compound and its derivatives. Enzymes offer several advantages over traditional chemical methods, including:

High Selectivity: Enzymes can perform reactions on specific parts of a molecule, reducing the formation of unwanted byproducts. dtu.dk

Mild Reaction Conditions: Biocatalytic reactions are typically run in water at ambient temperature and pressure, which is more energy-efficient and safer. mdpi.com

Reduced Environmental Impact: Biocatalysis avoids the use of harsh reagents and organic solvents, leading to a more environmentally friendly process. drpress.org

The development of enzymatic routes to this compound would represent a significant advance in the sustainable production of this key chemical intermediate, aligning its synthesis with the principles of green chemistry. drpress.orgdtu.dk

常见问题

Q. Table 1: Comparison of Bromination Methods

| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | NBS | DCM | Reflux | 65–75 | 90–95 |

| Br₂ | Br₂ | Chloroform | 0–5°C | 50–60 | 85–90 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy:

- C-Br stretch at 550–600 cm⁻¹ and C=S/C=N stretches at 1450–1600 cm⁻¹ .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks | Reference Compound |

|---|---|---|

| ¹H NMR | δ 2.5 (CH₃), δ 7.2 (thiazole H) | 5-methylthiazole |

| ¹³C NMR | δ 112 (C-Br), δ 152 (C2) | 2-Bromothiazole |

| IR | 580 cm⁻¹ (C-Br), 1580 cm⁻¹ (C=N) | Benzothiazoles |

Advanced: How can computational chemistry predict regioselectivity in bromination of 5-methylthiazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals to identify reactive sites:

- Electrophilic Bromination: The 2-position is favored due to higher electron density at the α-carbon (relative to sulfur).

- Hammett Parameters: Electron-donating methyl groups at C5 increase reactivity at C2 (σ⁺ = -0.17 for methyl) .

Example Workflow:

Optimize 5-methylthiazole geometry using Gaussian.

Calculate Mulliken charges and Fukui indices.

Validate with experimental bromination outcomes.

Advanced: How to resolve discrepancies in elemental analysis data for this compound derivatives?

Methodological Answer:

Conflicts between calculated and observed C/H/N values often arise from:

- Incomplete Purification: Residual solvents (e.g., DCM) skew carbon percentages.

- Hydrate Formation: Moisture absorption alters hydrogen content.

Troubleshooting Steps:

Re-Purify: Use column chromatography (silica gel, hexane/ethyl acetate).

Dry Under Vacuum: Heat at 50°C for 24 hrs to remove hydrates.

Validate via High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ = 178.9704 for C₄H₅BrNS) .

Advanced: What are the challenges in optimizing NBS-mediated bromination for this compound?

Methodological Answer:

Key challenges include:

- Regioselectivity: Competing bromination at C4 due to radical stability.

- Side Reactions: Over-bromination or ring-opening under harsh conditions.

Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。